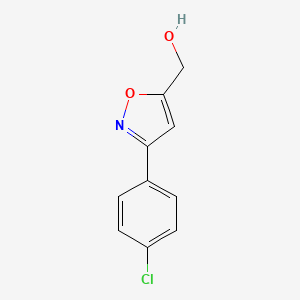

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

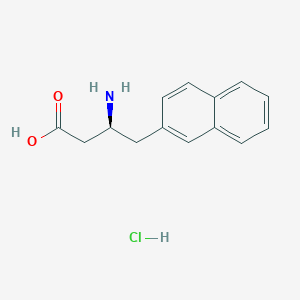

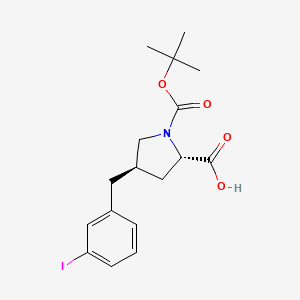

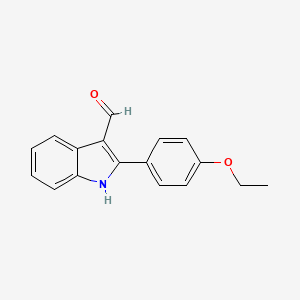

“(3-(4-Chlorophenyl)isoxazol-5-yl)methanol” is a chemical compound with the molecular formula C10H8ClNO2 . It has a molecular weight of 209.63 . The compound appears as off-white crystals .

Molecular Structure Analysis

The molecule consists of an isoxazole ring attached to a 4-chlorophenyl group and a methanol group . The mean planes of the benzene and isoxazole rings make a dihedral angle of 16.3 (2)° .

Physical And Chemical Properties Analysis

“(3-(4-Chlorophenyl)isoxazol-5-yl)methanol” is a solid compound . It has a melting point range of 98-104 °C .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

This compound has been studied as a potential inhibitor for the corrosion of mild steel in 1 M hydrochloric acid solution . The study used potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to investigate the compound’s effectiveness. The results showed that the corrosion inhibition efficiency is remarkably enhanced with the growing concentration of the Schiff base inhibitors .

Quantum Chemical Calculations

The compound has been used in quantum chemical calculations as part of corrosion studies . These calculations help to understand the molecular structure and properties of the compound, which can provide insights into its behavior as a corrosion inhibitor .

Medicinal Chemistry

Isoxazoles, including this compound, are often used as pharmacophores in medicinal chemistry . They are important intermediates in the synthesis of many complex natural products .

Synthesis of Complex Natural Products

The compound is an important intermediate in the synthesis of many complex natural products . This makes it valuable in the field of organic chemistry, where it can be used to create a wide range of substances.

Schiff Base Compounds

The compound is a type of Schiff base compound . Schiff bases have a wide range of applications in various fields, including medicinal chemistry, analytical chemistry, and materials science .

Density Functional Theory (DFT) Computations

The compound has been used in DFT computations . DFT is a computational technique used in physics and chemistry to investigate the electronic structure of many-body systems .

Safety And Hazards

Propiedades

IUPAC Name |

[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIXYDFXXAWEMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376888 |

Source

|

| Record name | [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol | |

CAS RN |

206055-90-5 |

Source

|

| Record name | [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(4-Chlorophenyl)-5-isoxazolyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the crystal structure of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol?

A1: The crystal structure of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol reveals key structural information about the molecule. [] The isoxazole and benzene rings are not coplanar, with a dihedral angle of 16.3° between them. [] This information can be crucial for understanding potential interactions with biological targets or in the design of derivatives with specific spatial orientations. Additionally, the study highlights the presence of intermolecular hydrogen bonding (O—H⋯N) leading to chain-like formations along the b-axis. [] This understanding of intermolecular interactions can be valuable in predicting physicochemical properties like solubility or melting point.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)